Physical and chemical properties of Ethyl 6-(2-Chloro-4-(methylthio)phenyl)-6-oxohexanoate
Physical and chemical properties of Ethyl 6-(2-Chloro-4-(methylthio)phenyl)-6-oxohexanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 6-(2-Chloro-4-(methylthio)phenyl)-6-oxohexanoate is a substituted aromatic keto-ester with potential applications in medicinal chemistry and materials science. Its molecular structure, featuring a chlorinated thioanisole moiety linked to a six-carbon ester chain, presents a unique combination of functional groups that could impart interesting biological and chemical properties. This guide provides a comprehensive overview of its physical and chemical properties, a plausible synthetic route, and predicted spectroscopic data to aid researchers in its synthesis, characterization, and exploration of its potential applications.
The presence of the 2-chloro-4-(methylthio)phenyl group is of particular interest, as related structures have been investigated for their biological activities. For instance, compounds bearing a (methylthio)phenyl group have shown potential as anticancer and anti-inflammatory agents[1][2]. The chloro-substitution on the aromatic ring can further influence the electronic and lipophilic properties of the molecule, potentially enhancing its biological activity or modifying its chemical reactivity[3]. This technical guide aims to serve as a foundational resource for researchers interested in exploring the therapeutic or material science potential of this novel compound.
Chemical Identity and Physical Properties
Table 1: Predicted Physicochemical Properties of Ethyl 6-(2-Chloro-4-(methylthio)phenyl)-6-oxohexanoate
| Property | Predicted Value | Remarks |
| Molecular Weight | 318.82 g/mol | Calculated from the molecular formula C15H19ClO3S. |
| Appearance | Colorless to pale yellow oil or low-melting solid | Aromatic esters and ketones are often oils or low-melting solids[5][6]. |
| Boiling Point | > 350 °C (decomposes) | High molecular weight and multiple functional groups suggest a high boiling point with potential for decomposition. |
| Melting Point | 25 - 45 °C | The presence of a flexible alkyl chain may result in a relatively low melting point. |
| Density | ~1.2 g/cm³ | Aromatic compounds, particularly chlorinated ones, tend to have densities greater than water[4]. |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone). Insoluble in water. | The long alkyl chain and aromatic ring contribute to its lipophilicity. |
Proposed Synthesis
A plausible and efficient synthesis of Ethyl 6-(2-Chloro-4-(methylthio)phenyl)-6-oxohexanoate can be achieved via a Friedel-Crafts acylation reaction. This well-established method for forming carbon-carbon bonds to an aromatic ring is ideally suited for the preparation of aromatic ketones[7][8][9][10]. The proposed synthetic pathway involves two main stages: the synthesis of the key aromatic precursor, 2-chloro-4-(methylthio)anisole, and its subsequent acylation with ethyl 6-chloro-6-oxohexanoate.
Part 1: Synthesis of the Aromatic Precursor: 2-Chloro-4-(methylthio)anisole
A direct and reliable synthesis for 2-chloro-4-(methylthio)anisole is not prominently described in the literature. However, a feasible route can be proposed starting from commercially available 2-chloro-4-aminophenol[11].
Step 1: Diazotization and Sandmeyer Reaction
2-chloro-4-aminophenol can be converted to 2-chloro-4-fluorophenol via a Sandmeyer-type reaction. The amino group is first diazotized with sodium nitrite in the presence of a strong acid, followed by reaction with a fluoride source.
Step 2: Methylation of the Phenolic Hydroxyl Group
The resulting 2-chloro-4-fluorophenol can be methylated using a suitable methylating agent like dimethyl sulfate or methyl iodide in the presence of a base to yield 2-chloro-4-fluoroanisole[12][13].
Step 3: Nucleophilic Aromatic Substitution with a Thiolate
The fluoro group in 2-chloro-4-fluoroanisole can be displaced by a methylthiolate group through a nucleophilic aromatic substitution reaction to afford the desired 2-chloro-4-(methylthio)anisole.
Part 2: Friedel-Crafts Acylation
The final step in the synthesis is the Friedel-Crafts acylation of 2-chloro-4-(methylthio)anisole with ethyl 6-chloro-6-oxohexanoate in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3)[14][15].
Experimental Protocol: Friedel-Crafts Acylation
Materials:
-
2-chloro-4-(methylthio)anisole (1 equivalent)
-
Ethyl 6-chloro-6-oxohexanoate (1.1 equivalents)
-
Anhydrous aluminum chloride (AlCl3) (1.2 equivalents)
-
Anhydrous dichloromethane (DCM) as solvent
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride and anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add ethyl 6-chloro-6-oxohexanoate to the stirred suspension.
-
To this mixture, add a solution of 2-chloro-4-(methylthio)anisole in anhydrous dichloromethane dropwise from the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture back to 0 °C and carefully quench the reaction by slowly adding it to a mixture of crushed ice and 1 M hydrochloric acid.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure Ethyl 6-(2-Chloro-4-(methylthio)phenyl)-6-oxohexanoate.
Diagram 1: Proposed Synthesis of Ethyl 6-(2-Chloro-4-(methylthio)phenyl)-6-oxohexanoate
Caption: A two-part proposed synthetic route to the target compound.
Predicted Spectroscopic Data
For a research and drug development audience, robust analytical data is paramount. While experimental data is not available, the following tables provide predicted spectroscopic data based on the compound's structure and known spectral correlations for similar functional groups[16][17][18][19][20][21].
Table 2: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.5 | d | 1H | Aromatic H (ortho to carbonyl) |
| ~7.2 | dd | 1H | Aromatic H (ortho to Cl, meta to carbonyl) |
| ~7.1 | d | 1H | Aromatic H (meta to Cl, ortho to -SMe) |
| 4.12 | q | 2H | -OCH₂CH₃ |
| 2.95 | t | 2H | -COCH₂- |
| 2.50 | s | 3H | -SCH₃ |
| 2.35 | t | 2H | -CH₂COOEt |
| 1.75 | m | 4H | -CH₂CH₂- (aliphatic chain) |
| 1.25 | t | 3H | -OCH₂CH₃ |
Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~198 | C=O (ketone) |
| ~173 | C=O (ester) |
| ~145 | Aromatic C-S |
| ~138 | Aromatic C-Cl |
| ~135 | Aromatic C-CO |
| ~130 | Aromatic C-H |
| ~128 | Aromatic C-H |
| ~125 | Aromatic C-H |
| ~60.5 | -OCH₂CH₃ |
| ~38.0 | -COCH₂- |
| ~34.0 | -CH₂COOEt |
| ~28.5 | Aliphatic -CH₂- |
| ~24.5 | Aliphatic -CH₂- |
| ~15.0 | -SCH₃ |
| ~14.2 | -OCH₂CH₃ |
Table 4: Predicted Key IR and Mass Spectrometry Data
| Technique | Predicted Peaks/Fragments |
| IR (Infrared) Spectroscopy | ~1735 cm⁻¹ (C=O stretch, ester), ~1685 cm⁻¹ (C=O stretch, aryl ketone), ~2950-2850 cm⁻¹ (C-H stretch, aliphatic), ~1580, 1470 cm⁻¹ (C=C stretch, aromatic)[16]. |
| Mass Spectrometry (EI) | Molecular Ion (M⁺) at m/z 318/320 (due to ³⁵Cl/³⁷Cl isotopes). Key fragments from cleavage alpha to the carbonyl groups and McLafferty rearrangement. |
Chemical Reactivity and Stability
Ethyl 6-(2-Chloro-4-(methylthio)phenyl)-6-oxohexanoate possesses several reactive sites that dictate its chemical behavior:
-
Ester Group: The ethyl ester is susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid, 6-(2-Chloro-4-(methylthio)phenyl)-6-oxohexanoic acid. It can also undergo transesterification in the presence of other alcohols and a catalyst.
-
Ketone Group: The aromatic ketone can undergo various reactions typical of ketones, such as reduction to a secondary alcohol, reductive amination, and reactions with Grignard or organolithium reagents.
-
Thioether Group: The methylthio group can be oxidized to the corresponding sulfoxide and sulfone using appropriate oxidizing agents.
-
Aromatic Ring: The electron-donating methylthio group and the electron-withdrawing chloro and acyl groups will direct further electrophilic aromatic substitution, although the ring is somewhat deactivated.
The compound is expected to be stable under normal laboratory conditions, but should be stored away from strong acids, bases, and oxidizing agents.
Potential Applications and Research Directions
Given the structural motifs present in Ethyl 6-(2-Chloro-4-(methylthio)phenyl)-6-oxohexanoate, it represents a promising scaffold for the development of novel therapeutic agents.
-
Anticancer Activity: Numerous compounds containing the (methylthio)phenyl moiety have been investigated for their anticancer properties[1][2]. The mechanism of action often involves the induction of apoptosis or the inhibition of key signaling pathways in cancer cells. This compound could be explored for its cytotoxic effects against various cancer cell lines.
-
Anti-inflammatory Activity: Phenylacetic acid derivatives and related structures have demonstrated anti-inflammatory effects[1][22][23]. The target compound could be investigated for its ability to inhibit inflammatory mediators.
-
Antimicrobial Activity: Thiophenyl and chlorophenyl containing compounds have shown potential as antimicrobial agents[3][24]. The unique combination of these groups in the target molecule makes it a candidate for screening against a panel of bacterial and fungal strains.
Diagram 2: Potential Research Applications
Caption: Potential avenues for biological investigation.
Safety and Handling
As a novel chemical, specific toxicity data for Ethyl 6-(2-Chloro-4-(methylthio)phenyl)-6-oxohexanoate is not available. Therefore, it should be handled with the standard precautions for a new and potentially hazardous chemical.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, acids, and bases.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
Ethyl 6-(2-Chloro-4-(methylthio)phenyl)-6-oxohexanoate is a compound with significant potential for further research in the fields of medicinal chemistry and materials science. This technical guide provides a comprehensive, albeit predictive, overview of its properties and a plausible synthetic route. The information presented herein is intended to serve as a valuable resource for researchers embarking on the synthesis, characterization, and evaluation of this and structurally related molecules. The unique combination of a substituted thioanisole and a flexible ester chain makes it an attractive target for the development of novel bioactive compounds.
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